molecular formula C10H20Cl2N2S B6177085 [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 2551119-96-9

[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No. B6177085
CAS RN: 2551119-96-9
M. Wt: 271.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride, commonly referred to as TBTA-DHC, is a synthetic organic compound with a wide range of applications in scientific research. TBTA-DHC is a member of the thiazole family of compounds, which are known for their ability to form strong hydrogen bonds with other molecules. TBTA-DHC has been studied extensively in the fields of chemistry and biochemistry, and is used in a variety of laboratory experiments due to its unique properties.

Mechanism of Action

TBTA-DHC is a thiazole-based compound that forms strong hydrogen bonds with other molecules. This property allows TBTA-DHC to interact with proteins and other biomolecules, altering their structure and properties. TBTA-DHC can also interact with enzymes, modulating their activity and thus affecting the rate of biochemical reactions.
Biochemical and Physiological Effects
TBTA-DHC has been studied extensively in the fields of biochemistry and physiology. In biochemical studies, TBTA-DHC has been used to study the effects of hydrogen bonding on the structure and properties of proteins and other biomolecules. In physiological studies, TBTA-DHC has been used to study the effects of drugs on the human body. In addition, TBTA-DHC has been used to study the effects of environmental toxins on the body, as well as the effects of aging.

Advantages and Limitations for Lab Experiments

TBTA-DHC has several advantages for use in laboratory experiments. It is easy to synthesize, and has a high yield. In addition, TBTA-DHC is relatively stable, and is not degraded by light or heat. Furthermore, TBTA-DHC is soluble in a variety of solvents, making it easy to work with in the laboratory. However, TBTA-DHC does have some limitations. It is not water-soluble, and its hydrogen-bonding properties can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving TBTA-DHC. One potential direction is to further study the effects of hydrogen bonding on the structure and properties of proteins and other biomolecules. Another potential direction is to investigate the effects of TBTA-DHC on enzyme kinetics. In addition, TBTA-DHC could be used to study the effects of environmental toxins on the human body, as well as the effects of aging. Finally, TBTA-DHC could be used in the development of new drugs and therapies.

Synthesis Methods

TBTA-DHC is synthesized through a two-step process. The first step involves the reaction of 4-tert-butyl-1,3-thiazole and ethyl(methyl)amine in an aqueous solution of hydrochloric acid. This reaction produces the intermediate 1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine hydrochloride. The second step involves the conversion of the intermediate to TBTA-DHC through the addition of aqueous sodium hydroxide. This two-step process yields a pure sample of TBTA-DHC with high yields.

Scientific Research Applications

TBTA-DHC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in enzyme-catalyzed reactions, and as a ligand in coordination chemistry. TBTA-DHC has also been used to study the effects of hydrogen bonding on the structure and properties of proteins and other biomolecules. In addition, TBTA-DHC is used in the study of enzyme kinetics, and has been used to study the effects of drugs on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride involves the reaction of 4-tert-butyl-2-bromoacetic acid with thiosemicarbazide to form 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanone. This intermediate is then reacted with methylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "4-tert-butyl-2-bromoacetic acid", "thiosemicarbazide", "methylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-tert-butyl-2-bromoacetic acid is reacted with thiosemicarbazide in the presence of sodium hydroxide and water to form 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanone.", "Step 2: 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanone is then reacted with excess methylamine in diethyl ether to form [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine.", "Step 3: The final product is isolated as the dihydrochloride salt by reacting [1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine with hydrochloric acid in diethyl ether." ] }

CAS RN

2551119-96-9

Product Name

[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride

Molecular Formula

C10H20Cl2N2S

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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